molecular formula C6H7ClN2O B120025 3-Chloro-5,6-dimethylpyrazin-2(1H)-one CAS No. 140862-42-6

3-Chloro-5,6-dimethylpyrazin-2(1H)-one

Cat. No. B120025
M. Wt: 158.58 g/mol
InChI Key: KYELETSISMKSGU-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethylpyrazin-2(1H)-one, also known as 3-Cl-DMP, is an organic compound containing a pyrazine ring with a chlorine atom. It is a colorless solid that is soluble in various organic solvents. 3-Cl-DMP has been extensively studied in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Dipolar Cycloaddition Reactions : Helliwell et al. (2006) demonstrated that 5,6-Dimethylpyrazin-2-one could undergo dipolar cycloaddition with methyl acrylate, resulting in the formation of complex molecular structures useful for chemical synthesis (Helliwell, You, & Joule, 2006).
  • Crystal Structure Analysis : Studies by Lu and Jing-min Shi (2005) and others have elucidated the crystal structures of compounds containing 2,5-dimethylpyrazine 1,4-dioxide, providing insights into molecular interactions and stability (Lu & Jing-min Shi, 2005).

Catalysis and Chemical Reactions

  • Microwave-Assisted Desulfitative Dimethylamination : A methodology for generating 5-chloro-3-(dimethylamino)pyrazin-2(1H)-ones using microwave assistance was developed by Sharma et al. (2008), showcasing the compound's role in facilitating novel synthetic pathways (Sharma, Mehta, & Eycken, 2008).

Materials Science

  • Optoelectronic Properties : Research on 2,5-di(aryleneethynyl)pyrazine derivatives, including those related to 3,6-dimethylpyrazine, has explored their synthesis, structural characteristics, and optoelectronic properties, indicating potential applications in light-emitting devices and electronic materials (Zhao et al., 2004).

Biological Applications

  • Antimicrobial and Antifungal Activity : Compounds synthesized from chloro- and dimethylpyrazinyl derivatives have been evaluated for their antimicrobial and antifungal activities, revealing potential therapeutic applications. Studies by Hassan et al. (2013) and Silva et al. (2015) highlight the biological activity of pyrazoline and pyrazole derivatives, including those related to dimethylpyrazin-2(1H)-one, against various microbial strains (Hassan, 2013); (Silva et al., 2015).

Safety And Hazards

The safety and hazards associated with “3-Chloro-5,6-dimethylpyrazin-2(1H)-one” are not available .

Future Directions

The future directions for research or applications of “3-Chloro-5,6-dimethylpyrazin-2(1H)-one” are not available .

properties

IUPAC Name

3-chloro-5,6-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELETSISMKSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6-dimethylpyrazin-2(1H)-one

CAS RN

140862-42-6
Record name 3-chloro-5,6-dimethylpyrazin-2-ol
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